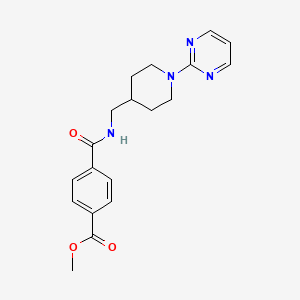

Methyl 4-(((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

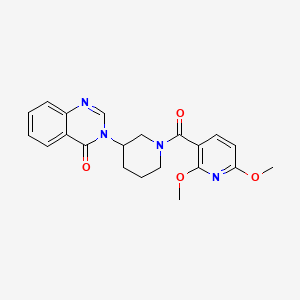

The compound appears to contain a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also includes a piperidine ring, a common structural motif in many pharmaceuticals and natural products .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The compound seems to contain planar pyrimidine and piperidine rings, which could be almost coplanar .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrimidine and piperidine rings can participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, a compound with a similar structure, 3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile, has a molecular weight of 312.37 .Wissenschaftliche Forschungsanwendungen

Non-Aqueous Capillary Electrophoresis

Non-aqueous capillary electrophoresis has been developed for the separation of imatinib mesylate and related substances, including N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl) benzamide, demonstrating the method's effectiveness for quality control in pharmaceuticals (Ye et al., 2012).

Synthesis and Self-Assembly

A study on the synthesis of 2-aminopyrimidinones and their self-assembly via a three-component reaction involving piperidine showcases the structural diversity and potential for creating complex molecular architectures (Bararjanian et al., 2010).

Antineoplastic Activity

The metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients reveals the drug's main metabolic pathways, highlighting the compound's therapeutic potential (Gong et al., 2010).

Histone Deacetylase Inhibition

N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide has been discovered as a selective small molecule histone deacetylase inhibitor, highlighting its potential in cancer treatment (Zhou et al., 2008).

Anti-Angiogenic and DNA Cleavage Activities

Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have shown significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).

Herbicidal Applications

Research on the synthesis of herbicidal ZJ0273 labeled with tritium and carbon-14 demonstrates the compound's application in studying the environmental behavior and fate of herbicides (Yang et al., 2008).

Metal Complexes and Self-Assembly

The structure-directing role of methyl-4-(pyrimidin-2-ylcarbamoyl)benzoate in the self-assembly of Co(II), Ni(II), Cu(II), and Cu(I) complexes has been explored, providing insights into the design of metal-organic frameworks and coordination polymers (Xie et al., 2014).

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell growth, differentiation, and survival .

Mode of Action

Compounds with similar structures have been found to bind to their target proteins through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding can inhibit the activity of the target protein, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway . This pathway is crucial for cell proliferation and survival .

Result of Action

Similar compounds have been found to inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 4-[(1-pyrimidin-2-ylpiperidin-4-yl)methylcarbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3/c1-26-18(25)16-5-3-15(4-6-16)17(24)22-13-14-7-11-23(12-8-14)19-20-9-2-10-21-19/h2-6,9-10,14H,7-8,11-13H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWLWNZJCWIXAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; propan-2-ol](/img/structure/B2610967.png)

![3-[(2,6-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic Acid](/img/structure/B2610972.png)

![7-(4-fluorophenyl)-3-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2610975.png)

![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2610977.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide](/img/structure/B2610981.png)

![N-methyl-6-(methylsulfanyl)-N-[1-(3-nitrophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2610982.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)urea](/img/structure/B2610983.png)

![1-[(2,4-Dichlorophenyl)methyl]-2-(methoxymethyl)benzimidazole](/img/structure/B2610984.png)

![2-{[1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2610985.png)